![molecular formula C46H33N B14226506 N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine CAS No. 558453-80-8](/img/structure/B14226506.png)
N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound is characterized by its unique structure, which includes perylene and biphenyl groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine typically involves multiple steps, including the formation of biphenyl and perylene intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common methods include:
Amination Reactions: Utilizing amine precursors and biphenyl intermediates under controlled temperatures and pressures.
Coupling Reactions: Employing palladium-catalyzed coupling reactions to link the biphenyl and perylene groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylene oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the context of its application, whether in biological systems or material science.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diphenyl-N,N’-bis(3,3’-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine: Another biphenyl-based amine with similar structural features.
Tetraphenylbenzidine: A compound with comparable electronic properties.
Uniqueness
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine stands out due to its unique combination of biphenyl and perylene groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Propiedades
Número CAS |
558453-80-8 |
|---|---|
Fórmula molecular |
C46H33N |
Peso molecular |
599.8 g/mol |
Nombre IUPAC |
N,N-bis[4-(2-methylphenyl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C46H33N/c1-30-10-3-5-14-37(30)32-20-24-35(25-21-32)47(36-26-22-33(23-27-36)38-15-6-4-11-31(38)2)44-29-28-42-40-17-8-13-34-12-7-16-39(45(34)40)41-18-9-19-43(44)46(41)42/h3-29H,1-2H3 |
Clave InChI |
NNRMBTDPRDAZAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4C)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)

![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
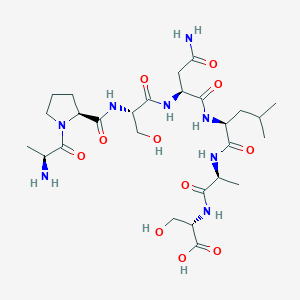
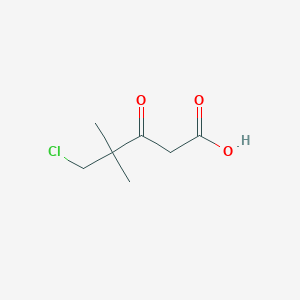
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
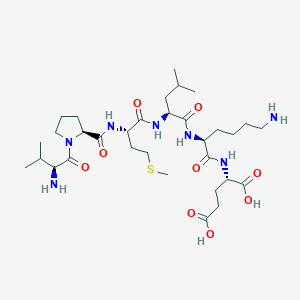
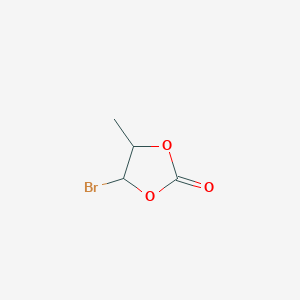
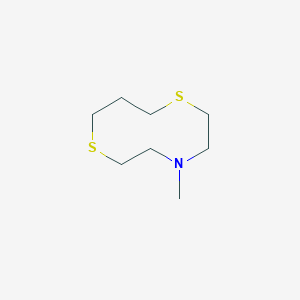
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)

boranyl](/img/structure/B14226482.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
